molecular formula C14H12N3NaO3S B2657436 sodium 2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetate CAS No. 1025297-84-0

sodium 2-((E)-4-oxo-2-((E)-((E)-3-phenylallylidene)hydrazono)thiazolidin-5-yl)acetate

Cat. No.: B2657436
CAS No.: 1025297-84-0
M. Wt: 325.32
InChI Key: ISZQWTKZNDBNDJ-YIVKRCNISA-M
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Description

The compound seems to be a derivative of thiazolidin-2,4-dione . Thiazolidin-2,4-dione derivatives are known to possess a wide range of biological activities .


Synthesis Analysis

Thiazolidin-2,4-dione derivatives can be synthesized by various methods . For example, a novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques .


Molecular Structure Analysis

The molecular structure of thiazolidin-2,4-dione derivatives can be confirmed using various spectral techniques such as 1H-NMR, IR, MS, etc .


Chemical Reactions Analysis

Thiazolidin-2,4-dione derivatives can undergo various chemical reactions. For instance, thia-Michael addition of 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazine-1-carbothioamide with maleic anhydride results in the formation of a similar compound .

Scientific Research Applications

Synthetic Applications

Convenient Synthesis of Pyrazole Derivatives : The compound has been utilized in the synthesis of tetrasubstituted pyrazole derivatives via 1,3-dipolar cycloaddition with nitrile imines, demonstrating a method for accessing structurally diverse pyrazoles efficiently (Yavari et al., 2018).

Complexing Properties and Membrane Processes : It's derivative, alkyl (4-oxothiazolidin-5-ylidene)acetates, show potential in membrane processes as sodium cation carriers, indicating utility in separation technologies (Kosterina et al., 2004).

Biological Activities

Anticancer Activity Screening : Derivatives of this compound have been synthesized and screened for anticancer activity, with some showing broad anticancer activity, notably against leukemia and colon cancer cell lines (Hassan et al., 2020).

Antimicrobial and Antitumor Activities : The compound and its derivatives have been explored for antimicrobial activities, with some exhibiting excellent activity. Additionally, certain thiazolidinedione derivatives have shown significant antitumor efficacy in animal models, suggesting potential for clinical application in cancer treatment (Farghaly et al., 2014) (Ip et al., 1986).

Mechanism of Action

The mechanism of action of thiazolidin-2,4-dione derivatives can vary depending on the specific derivative and its biological activity. For example, some thiazolidin-2,4-dione derivatives have been found to interact with DNA gyrase .

Properties

IUPAC Name

sodium;2-[(2E)-4-oxo-2-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S.Na/c18-12(19)9-11-13(20)16-14(21-11)17-15-8-4-7-10-5-2-1-3-6-10;/h1-8,11H,9H2,(H,18,19)(H,16,17,20);/q;+1/p-1/b7-4+,15-8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZQWTKZNDBNDJ-YIVKRCNISA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NN=C2NC(=O)C(S2)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/N=C/2\NC(=O)C(S2)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N3NaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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